N-(2,4-dimethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a 2-oxobenzo[d]thiazole moiety linked via a methylene bridge. The triazole is connected to an acetamide group through a thioether bond, with the acetamide nitrogen bearing a 2,4-dimethoxyphenyl substituent. Such hybrid structures are common in medicinal chemistry, particularly for antimicrobial, anti-inflammatory, or kinase-targeting applications .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4S2/c1-34-18-12-13-19(21(14-18)35-2)27-24(32)16-36-25-29-28-23(31(25)17-8-4-3-5-9-17)15-30-20-10-6-7-11-22(20)37-26(30)33/h3-14H,15-16H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCPPYUOWZNZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the thiazole and triazole rings. The synthetic route often utilizes microwave-assisted methods to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and triazole have shown effectiveness against various bacterial strains. A study demonstrated that certain thiazole derivatives achieved minimum inhibitory concentrations (MICs) as low as 0.17 mg/mL against Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound 1 | 0.17 | E. coli |
| Compound 2 | 0.23 | Staphylococcus aureus |
| Compound 3 | 0.47 | Bacillus cereus |
Anti-inflammatory Activity
Compounds similar to this compound have been evaluated for their anti-inflammatory effects. Studies have shown that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
Table 2: Inhibition of COX Enzymes by Thiazole Derivatives
| Compound Name | COX Inhibition (%) | COX Type |
|---|---|---|
| Compound A | 85 | COX-1 |
| Compound B | 90 | COX-2 |
Anticancer Activity
The anticancer potential of compounds with similar structures has been investigated extensively. For example, benzothiazole derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines such as A431 and A549 . The mechanism often involves apoptosis induction and cell cycle arrest.
Table 3: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | A431 | 1.5 |
| Compound D | A549 | 2.0 |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Evaluation : In one study, the compound was tested against a panel of bacterial strains and exhibited significant antibacterial activity comparable to standard antibiotics .
- Anti-inflammatory Effects : Another study assessed its potential to inhibit inflammatory markers in vitro and demonstrated a reduction in IL-6 and TNF-alpha levels in treated cells .
- Anticancer Properties : The compound was also evaluated for its ability to induce apoptosis in cancer cells through flow cytometry analysis, showing a significant increase in early apoptotic cells compared to controls .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazole ring and a thiazole moiety, which are known for their biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps often include:
- Formation of the Thiazole Ring : Utilizing 2-oxobenzo[d]thiazole as a precursor.
- Triazole Formation : Achieved through the reaction of phenyl hydrazine derivatives.
- Final Coupling Reaction : Combining the thiazole and triazole components with an acetamide group.
The synthesis can be optimized for yield and purity using various solvents and catalysts, as detailed in recent studies .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated effective inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In particular, studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF7). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Pharmacological Applications
- Antimicrobial Agents : Given its efficacy against resistant bacterial strains, this compound could be developed into new antibiotics.
- Anticancer Drugs : Its ability to target cancer cells makes it a candidate for further development in oncology.
Agricultural Applications
The compound's biological activity may extend to agricultural applications as a pesticide or fungicide. Its effectiveness against microbial pathogens could help in developing safer and more effective agrochemicals.
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
- Case Study 1 : A series of thiazole derivatives were synthesized and tested for antimicrobial activity, showing that modifications to the phenyl groups significantly enhanced activity against specific bacterial strains .
- Case Study 2 : Research on triazole-based compounds indicated their potential as anticancer agents, with specific derivatives exhibiting IC50 values in the low micromolar range against breast cancer cell lines .
Comparison with Similar Compounds
Structural Analogues in the Triazole-Thioacetamide Family
The compound shares a triazole-thioacetamide backbone with several derivatives documented in the literature. Key structural variations and their implications include:
Table 1: Structural and Functional Comparison of Triazole-Thioacetamide Derivatives
Key Observations :
- Substituent Effects on Triazole :
- Phenyl vs. Thiophen/Alkyl Groups : The 4-phenyl group in the target compound may enhance π-π stacking interactions compared to thiophen or alkyl substituents (e.g., ethyl, allyl) .
- 2-Oxobenzo[d]thiazole vs. Thiophenmethyl : The benzo[d]thiazol-2-one moiety introduces a rigid, planar structure capable of hydrogen bonding, contrasting with the flexible thiophenmethyl group in derivatives .
- Acetamide Substituents :
- 2,4-Dimethoxyphenyl : Electron-donating methoxy groups increase lipophilicity and may improve membrane permeability compared to electron-withdrawing groups (e.g., 4-fluorophenyl in ) or bulky substituents (e.g., benzyloxy in ).
- Chlorine vs. Methoxy : The chloro-methoxyphenyl group in combines halogen bonding with moderate lipophilicity, while the target compound’s dimethoxy group prioritizes metabolic stability over direct target interaction.
Benzoheterocyclic Analogues
Compounds featuring benzothiazole or thiazolidinone cores (e.g., and ) share functional similarities:
- : 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide derivatives exhibited anti-inflammatory and analgesic activities, attributed to the thioacetamide-benzothiazole synergy . The target compound’s benzo[d]thiazol-2-one moiety may confer analogous activity but with improved stability due to the oxo group.
- : Thiazolidinone derivatives with methoxybenzylidene substituents highlight the role of aromatic conjugation in modulating electronic properties, though their biological targets differ due to the absence of a triazole core .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-(2,4-dimethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step pathways:
Formation of the 1,2,4-triazole core : Reacting thiosemicarbazides with substituted carboxylic acids under reflux conditions in ethanol or acetic acid .
Functionalization of the triazole : Introducing the 2-oxobenzo[d]thiazole moiety via alkylation or nucleophilic substitution. For example, reacting 5-chloromethyl-1,2,4-triazole derivatives with 2-mercaptobenzo[d]thiazolinone in the presence of a base like K₂CO₃ .
Acetamide coupling : Using chloroacetyl chloride or activated esters to conjugate the 2,4-dimethoxyphenyl group to the thioether intermediate, often requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol-DMF mixtures is standard .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, benzo[d]thiazole carbonyl at ~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ matching calculated m/z).
- Elemental analysis : Confirming C, H, N, S percentages within ±0.4% of theoretical values .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial testing includes:
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with positive controls like fluconazole .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can reaction yields be optimized for the alkylation step introducing the benzo[d]thiazole moiety?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity of the thiol group .
- Temperature control : Maintaining 60–70°C prevents side reactions (e.g., oxidation of thiols).
- Catalysts : Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reactivity .
- Monitoring : TLC (hexane:ethyl acetate = 3:1) tracks progress; yields typically increase from ~45% to >70% with optimized conditions .
Q. What strategies are effective for resolving contradictory bioactivity data across different studies?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values) may arise from:
- Assay variability : Standardize protocols (e.g., identical cell lines, incubation times, and ATP levels in cytotoxicity assays) .
- Solubility issues : Use DMSO concentrations ≤0.1% to avoid false negatives.
- Structural analogs : Compare activity of derivatives (e.g., replacing 2,4-dimethoxyphenyl with 3,4-dimethoxy groups) to identify critical pharmacophores .
Q. How can computational modeling predict the binding mode of this compound to biological targets?
- Methodological Answer :
Target selection : Prioritize proteins with known affinity for triazole/thiazole hybrids (e.g., fungal CYP51 or bacterial dihydrofolate reductase) .
Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions, focusing on hydrogen bonds with methoxy groups and π-π stacking of the phenyl ring .
Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values to refine models .
Q. What modifications to the triazole-thioacetamide scaffold enhance metabolic stability?
- Methodological Answer :
- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro at the phenyl ring) reduces oxidative metabolism .
- Bioisosteres : Replace the benzo[d]thiazole with a 1,3,4-thiadiazole to improve resistance to hepatic CYP450 enzymes .
- Prodrug approaches : Mask the acetamide as an ester to enhance oral bioavailability, with hydrolysis in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
